Product packaging for (5-Chlorobenzofuran-2-yl)methanol(Cat. No.:CAS No. 235082-69-6)

(5-Chlorobenzofuran-2-yl)methanol

Cat. No.: B2536371
CAS No.: 235082-69-6
M. Wt: 182.6
InChI Key: SJJHGEDUVMVBOA-UHFFFAOYSA-N
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Description

(5-Chlorobenzofuran-2-yl)methanol (CAS 1089682-04-1) is a chemical compound with the molecular formula C9H7ClO2 and a molecular weight of 182.60 . It belongs to the class of benzofuran derivatives, a structural motif recognized as a common element in many medicinally important compounds and natural products . Synthetic benzofuran derivatives are frequently investigated for a wide range of biological and physiological activities, including potential applications as antifungal agents, non-steroidal aromatase inhibitors, and antimicrobials . As such, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The methanol functional group on the benzofuran ring makes it a suitable intermediate for further chemical modifications, allowing researchers to synthesize more complex molecules for biological evaluation . Its structure is a key subunit in the development of compounds with potential pharmaceutical properties . This product is intended for research purposes in a controlled laboratory environment. It is Not for Human Consumption : This product is strictly for research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO2 B2536371 (5-Chlorobenzofuran-2-yl)methanol CAS No. 235082-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJHGEDUVMVBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functional Group Transformations of 5 Chlorobenzofuran 2 Yl Methanol

Reactions Involving the Primary Hydroxyl Functionality

The primary alcohol group attached to the C2 position of the benzofuran (B130515) ring is a key site for synthetic modification. It can undergo oxidation, etherification, esterification, and can be converted into a good leaving group for nucleophilic substitution reactions.

Oxidation Reactions Leading to 5-Chlorobenzofuran-2-carboxaldehyde and Carboxylic Acid Derivatives

The oxidation of the primary hydroxyl group in (5-Chlorobenzofuran-2-yl)methanol can yield either the corresponding aldehyde, 5-Chlorobenzofuran-2-carboxaldehyde, or the carboxylic acid, 5-Chlorobenzofuran-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

For the selective synthesis of the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. libretexts.org Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, converting primary alcohols to aldehydes efficiently. libretexts.org Another modern alternative is the Dess-Martin periodinane (DMP), which offers advantages like higher yields and less stringent reaction conditions. libretexts.org

To obtain the carboxylic acid derivative, stronger oxidizing agents are necessary. Chromic acid, generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid and water (Jones reagent), can be used. However, environmentally benign methods are increasingly favored. One such approach is the photo-oxidation of aromatic alcohols using air or molecular oxygen (O₂) as the oxidant, which can proceed without the need for external catalysts or additives. nih.gov This process typically involves the initial formation of the aldehyde, which is then further oxidized to the carboxylic acid. nih.gov

Table 1: Oxidation Reactions of this compound

Starting MaterialProductReagent(s)Reaction Type
This compound5-Chlorobenzofuran-2-carboxaldehydePyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Partial Oxidation
This compound5-Chlorobenzofuran-2-carboxylic acidChromic acid (e.g., Jones reagent) or O₂/lightFull Oxidation

Etherification Reactions (e.g., Formation of (5-Chlorobenzofuran-2-yl)methyl Ethers)

The hydroxyl group of this compound can be converted into an ether linkage. Given its structural similarity to benzylic alcohols, methods effective for benzyl (B1604629) alcohol etherification are applicable. A notable method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of a catalytic amount of dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent like methanol (B129727) or ethanol. organic-chemistry.org

This reaction proceeds through the formation of a carbocation intermediate at the benzylic-like position, which is then trapped by the alcohol solvent to form the corresponding ether. organic-chemistry.org This method is chemoselective, targeting benzylic-type alcohols while leaving other types, such as aliphatic or phenolic hydroxyls, intact. organic-chemistry.org This allows for the synthesis of various (5-Chlorobenzofuran-2-yl)methyl ethers.

Esterification and Acylation Reactions of the Methanol Group

Esterification of the primary alcohol is a fundamental transformation that can be achieved through several standard methods. The most common approach is the Fischer esterification, which involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with more reactive acylating agents like acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the HCl or carboxylic acid byproduct. This method is highly efficient for producing a wide range of (5-Chlorobenzofuran-2-yl)methyl esters.

Nucleophilic Substitution Reactions of Activated Hydroxyl Derivatives

The hydroxyl group is inherently a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a better leaving group. This is typically done by transforming the alcohol into a tosylate, mesylate, or a halide.

For instance, reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles, such as cyanide, azide (B81097), halides, and thiolates, can then be used to displace the tosylate group and introduce new functionalities at the C2-methyl position. Similarly, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding chloride or bromide, which are also susceptible to nucleophilic attack.

Reactivity of the 5-Chlorobenzofuran (B1360139) Aromatic System

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity on the Halogenated Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlumenlearning.com The regiochemical outcome of EAS on the 5-chlorobenzofuran system is governed by the directing effects of the substituents already present on the aromatic core: the chloro group at position 5 and the fused furan (B31954) ring.

The benzofuran ring system itself generally favors electrophilic attack at the C2 or C3 position of the furan ring. stackexchange.com However, since the C2 position in this compound is already substituted, electrophilic attack will be directed to the benzene (B151609) portion of the molecule.

The directing effects on the benzene ring are determined by:

The Fused Furan Ring Oxygen: The oxygen atom is an activating group and directs electrophiles to the ortho and para positions relative to it. In the benzofuran system, this corresponds to the C4 and C6 positions.

The Chloro Group at C5: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu The chloro group at C5 will therefore direct incoming electrophiles to the C4 and C6 positions.

Both the furan oxygen and the C5-chloro group direct incoming electrophiles to the C4 and C6 positions. This reinforcement of directing effects suggests that electrophilic substitution will occur selectively at these two sites. Steric hindrance may play a role in favoring one position over the other, but both are electronically activated for substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid like AlCl₃). masterorganicchemistry.comyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄(4-Nitro-5-chlorobenzofuran-2-yl)methanol and (6-Nitro-5-chlorobenzofuran-2-yl)methanol
BrominationBr₂, FeBr₃(4-Bromo-5-chlorobenzofuran-2-yl)methanol and (6-Bromo-5-chlorobenzofuran-2-yl)methanol
Friedel-Crafts AcylationRCOCl, AlCl₃(4-Acyl-5-chlorobenzofuran-2-yl)methanol and (6-Acyl-5-chlorobenzofuran-2-yl)methanol

Nucleophilic Aromatic Substitution (NAS) Possibilities at the Chlorine Position

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov In the case of this compound, the chlorine at the C-5 position is not strongly activated for classical SNAr reactions. The benzofuran ring system itself, while heterocyclic, does not provide the same level of activation as a nitro group.

However, SNAr can be induced under more forcing conditions. For instance, reactions with strong nucleophiles at high temperatures and pressures can lead to substitution. For example, treatment of 6-chlorobenzofuran (B126303) with sodium hydroxide (B78521) at 350°C under high pressure yields 6-hydroxybenzofuran. A similar transformation could be envisioned for the 5-chloro isomer. Additionally, amination can be achieved using reagents like sodium amide in liquid ammonia (B1221849) at low temperatures.

The introduction of additional electron-withdrawing groups onto the benzofuran ring can significantly facilitate SNAr reactions. Due to the high electronegativity of fluorine atoms, polyfluoroarenes are particularly susceptible to nucleophilic aromatic substitution, offering a transition-metal-free pathway to substituted polyfluoroarenes. mdpi.com While not directly applicable to the parent compound, this highlights a strategy for enhancing reactivity in derivatized systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing Halogenated Benzofuran Intermediates

The halogenated benzofuran scaffold of this compound is a versatile platform for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comrsc.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.cayoutube.com The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov For halogenated benzofurans, this method allows for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the halogen. However, the presence of certain functional groups, like a hydrazide, can sometimes deactivate the palladium catalyst by forming a complex. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org Intramolecular Heck reactions, also known as Fujiwara-Moritani arylations, have been successfully employed for the synthesis of functionalized benzofurans and dihydrobenzofurans. pitt.edunih.gov This method can involve the direct C-H activation of arenes, eliminating the need for pre-halogenated substrates. pitt.edu An operationally simple method for the direct arylation and ring closure of benzofurans to synthesize dihydrobenzofurans has been reported, which is proposed to follow a Heck-type oxyarylation mechanism. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. lookchem.com The reaction is typically catalyzed by a palladium complex and a copper co-catalyst. A one-pot intermolecular Sonogashira coupling followed by a 5-endo-dig cyclization has been developed to synthesize 2-aryl/alkyl benzofurans. lookchem.com Another efficient one-pot strategy involves a domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives with terminal acetylenes, followed by an intramolecular carbanion-yne cyclization to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.orgresearchgate.net Optimization of Sonogashira coupling conditions for iodobenzofuran derivatives has also been studied. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Benzofurans
ReactionCoupling PartnerKey Features
Suzuki-Miyaura Organoboron compoundsMild conditions, high functional group tolerance
Heck AlkenesForms substituted alkenes, useful for intramolecular cyclizations
Sonogashira Terminal alkynesForms C(sp)-C(sp2) bonds, useful for introducing alkynyl moieties

Derivatization Strategies for Structural Diversity

The functional groups present in this compound and its precursors allow for a wide range of derivatization reactions, leading to compounds with diverse structures and potential applications.

Synthesis of Schiff Bases from Benzofuran-2-carboxaldehyde Precursors

Schiff bases, or imines, are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. ijacskros.com Benzofuran-2-carboxaldehyde, which can be obtained by oxidation of this compound, is a key precursor for a variety of Schiff bases. nih.govignited.in The reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. ignited.in These Schiff bases are valuable intermediates and have been shown to possess a broad range of biological activities. nih.gov

Formation of Oxime and Thiosemicarbazone Derivatives of Benzofuran-2-yl Ketones

Benzofuran-2-yl ketones, accessible from the corresponding benzofuran precursors, can be converted into oximes and thiosemicarbazones.

Oximes are formed by the reaction of a ketone with hydroxylamine (B1172632). nih.gov For example, (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone (B1245722) reacts with hydroxylamine to produce the corresponding ketoxime. nih.gov These oxime derivatives can be further functionalized to create a library of related compounds. nih.govresearchgate.net

Thiosemicarbazones are synthesized through the condensation of a ketone or aldehyde with a thiosemicarbazide (B42300). nih.gov For instance, benzofuran-2-carbaldehyde reacts with thiosemicarbazide to form 2-(benzofuran-2-ylmethylene)hydrazine-1-carbothioamide. nih.gov These thiosemicarbazone derivatives have been investigated for their biological properties. nih.gov

Integration into Hybrid Molecular Systems (e.g., Triazole-Benzofuran Hybrids)

The benzofuran scaffold can be incorporated into more complex molecular architectures, often referred to as hybrid molecules, to explore synergistic effects or new biological activities.

Triazole-Benzofuran Hybrids: A common strategy for creating such hybrids is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov This reaction efficiently links a benzofuran moiety containing an alkyne or azide group with a complementary triazole precursor. For example, a series of novel benzofuran-triazole hybrids were synthesized via click chemistry and evaluated for their antifungal activity. mdpi.comnih.gov Another approach involves the synthesis of benzofuran-based 1,2,4-triazole (B32235) derivatives through a multi-step sequence starting from 5-bromobenzofuran-2-carbohydrazide. nih.gov The integration of benzofuran with other heterocyclic systems like benzodiazepines through a 1,2,3-triazole linker has also been reported. researchgate.net

Table 2: Derivatization Strategies for Benzofuran Scaffolds
PrecursorReagent(s)Derivative
Benzofuran-2-carboxaldehydePrimary AmineSchiff Base
Benzofuran-2-yl KetoneHydroxylamineOxime
Benzofuran-2-yl Ketone/AldehydeThiosemicarbazideThiosemicarbazone
Alkyne/Azide-functionalized BenzofuranComplementary Azide/AlkyneTriazole-Benzofuran Hybrid

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. libretexts.org

The Heck reaction also follows a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org Oxidative Heck cyclizations can proceed via a Fujiwara-Moritani-type mechanism. pitt.edu

Nucleophilic aromatic substitution on activated aryl halides typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov However, some SNAr reactions may proceed through a concerted mechanism. nih.gov

The synthesis of benzofuran-triazole hybrids via CuAAC involves the formation of a copper acetylide, which then reacts with the azide in a cycloaddition reaction. mdpi.com

Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and intermediate characterization, along with computational methods like Density Functional Theory (DFT) to elucidate the reaction pathways. nih.govmdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chlorobenzofuran 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (5-Chlorobenzofuran-2-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional techniques provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzofuran (B130515) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic ring currents.

The aromatic region will display signals for protons H-4, H-6, and H-7. The chlorine atom at position C-5 will influence the chemical shifts of the neighboring protons, particularly H-4 and H-6.

H-7: This proton is adjacent to the oxygen of the furan (B31954) ring and is expected to appear as a doublet.

H-4: This proton is ortho to the electron-withdrawing chlorine atom and will likely appear as a doublet.

H-6: This proton is also ortho to the chlorine atom and will show a doublet of doublets due to coupling with both H-4 and H-7.

H-3: The proton on the furan ring typically appears as a singlet or a very finely split multiplet.

-CH₂- (Methylene protons): The two protons of the methylene group attached to the C-2 position of the benzofuran ring and the hydroxyl group are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton.

-OH (Hydroxyl proton): The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. ucl.ac.uk It often appears as a broad singlet but can couple with the adjacent methylene protons to form a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-7 ~7.5 d
H-4 ~7.6 d
H-6 ~7.2 dd
H-3 ~6.7 s
-CH₂- ~4.8 s or d

Note: Predicted values are based on general principles and data from analogous benzofuran structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the eight carbons of the 5-chlorobenzofuran (B1360139) core and the one carbon of the hydroxymethyl group.

The chemical shifts are highly dependent on the electronic environment. The carbons attached to heteroatoms (O, Cl) and those in the aromatic system will have characteristic shifts.

C-2: Being attached to the furan oxygen and the hydroxymethyl group, this carbon will be significantly downfield.

C-3a, C-7a: These are the bridgehead carbons where the benzene (B151609) and furan rings are fused.

C-4, C-5, C-6, C-7: These carbons form the benzene portion of the ring system. The carbon bearing the chlorine (C-5) will have its chemical shift directly influenced by the halogen.

C-3: This carbon is part of the electron-rich furan ring.

-CH₂OH: The carbon of the hydroxymethyl group will appear in the aliphatic region, shifted downfield by the attached oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~155
C-3 ~105
C-3a ~128
C-4 ~125
C-5 ~129
C-6 ~122
C-7 ~112
C-7a ~154

Note: Predicted values are based on general principles and data from analogous benzofuran structures. rsc.org Actual experimental values may vary.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation by revealing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com For this compound, COSY would show correlations between H-6 and H-7, and potentially a weak correlation between H-4 and H-6. If the hydroxyl proton is coupling, a cross-peak between the -OH and -CH₂- protons would also be observed. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. youtube.com It is invaluable for assigning carbon signals. For instance, the proton signal at ~4.8 ppm would show a correlation to the carbon signal at ~58 ppm, confirming the -CH₂- assignment. Similarly, each aromatic proton signal would correlate to its corresponding aromatic carbon signal. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.eduyoutube.com This is crucial for piecing together the molecular fragments and confirming the substitution pattern. Key expected correlations would include:

The methylene protons (-CH₂-) showing correlations to C-2, C-3, and C-3a.

The furan proton (H-3) showing correlations to C-2, C-3a, and C-7a.

The aromatic protons showing correlations to neighboring and quaternary carbons, for example, H-4 correlating to C-5, C-7a, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, it would show correlations between protons on adjacent positions, such as between the methylene protons and the H-3 proton, confirming their spatial proximity. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Absorptions corresponding to the methylene (-CH₂-) group will be found just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

Aromatic C=C Stretch: Several medium to strong bands are expected in the 1610-1450 cm⁻¹ region, characteristic of the benzofuran ring system.

C-O Stretch: A strong band for the alcohol C-O stretch is anticipated around 1050-1150 cm⁻¹. The C-O-C stretch of the furan ether will also appear in the 1250-1050 cm⁻¹ region.

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically around 800-600 cm⁻¹, can be attributed to the C-Cl bond.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Alcohol O-H Stretch 3400–3200 Strong, Broad
Aromatic C-H Stretch 3100–3000 Medium, Sharp
Aliphatic C-H Stretch 2950–2850 Medium
Aromatic C=C Stretch 1610–1450 Medium-Strong
C-O Stretch (Alcohol & Ether) 1250–1050 Strong

Note: Data is based on characteristic vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals. nih.gov

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the benzofuran system are expected to be prominent in the Raman spectrum, appearing as sharp, strong bands in the 1600-1550 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration may also be observable and can be more distinct than in the IR spectrum.

Skeletal Vibrations: The fingerprint region below 1400 cm⁻¹ will contain a complex pattern of signals corresponding to various C-C stretching and C-H bending modes, providing a unique fingerprint for the molecule.

For benzofuran derivatives, the Raman spectra are particularly useful for analyzing the skeletal vibrations of the fused ring system, which are often weak in the IR spectrum. nih.gov The combination of FT-IR and Raman provides a more complete picture of the vibrational modes of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Using ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be generated and its mass-to-charge ratio (m/z) measured, confirming the molecular weight. nih.govresearchgate.net For this compound (C₉H₇ClO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 182.01 g/mol .

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule provide detailed structural information by inducing fragmentation. nih.gov The fragmentation patterns of benzofuran derivatives are well-documented and typically involve characteristic losses and rearrangements. nih.govresearchgate.net For this compound, the fragmentation is expected to be influenced by the benzofuran core, the chlorine substituent, and the hydroxymethyl group. libretexts.orgmiamioh.edu

Key fragmentation pathways for benzofuran derivatives often involve cleavage of bonds adjacent to the oxygen heteroatom and the aromatic ring system. nih.govnih.gov The presence of the chlorobenzofuran moiety is a key feature. The most common fragmentation patterns for related structures include the loss of small molecules like carbon monoxide (CO), water (H₂O) from the methanol (B129727) group, and the chlorine radical (•Cl). nih.govlibretexts.org Alpha-cleavage next to the oxygen of the methanol group is a common fragmentation for alcohols, which would lead to the loss of a CH₂OH radical. libretexts.org A McLafferty rearrangement is also possible if appropriate gamma-hydrogens are present in derivatives.

A study on 2-aroylbenzofuran derivatives using ESI-MS/MS revealed that fragmentation often proceeds through hydrogen rearrangements, leading to the formation of stable acylium ions. nih.govresearchgate.net While this compound is not a 2-aroyl derivative, the principles of fragmentation involving the benzofuran ring system are relevant. For instance, the formation of a benzofuranyl-methylium ion from alpha cleavage is a probable event. researchgate.net

Below is a table of expected fragment ions for this compound based on typical fragmentation patterns of related functional groups and the benzofuran scaffold.

Table 1: Predicted Mass Spectrometry Fragments for this compound
m/z (Mass-to-Charge Ratio)Proposed Fragment IonOrigin/Fragmentation Pathway
183.01[C₉H₈ClO₂]⁺Protonated Molecular Ion [M+H]⁺
165.00[C₉H₆ClO]⁺Loss of H₂O from the protonated molecule
151.03[C₈H₄ClO]⁺Loss of CH₂OH (methanol group)
147.02[C₉H₇O₂]⁺Loss of Cl radical
117.03[C₈H₅O]⁺Loss of Cl and CO

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption spectrum is characterized by one or more bands, with the wavelength of maximum absorbance (λmax) being indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me

The UV-Vis spectrum of benzofuran and its derivatives is dominated by π→π* electronic transitions within the aromatic system. researchgate.netslideshare.net The benzofuran scaffold itself is a chromophore, a molecule part responsible for light absorption. fiveable.me The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzofuran ring. researchgate.netnist.gov

For this compound, the chromophore is the 5-chlorobenzofuran system. The chlorine atom and the methanol group act as auxochromes, which modify the absorption characteristics of the chromophore. The chlorine atom, through its inductive and resonance effects, and the methanol group can cause shifts in the absorption maxima (either bathochromic to longer wavelengths or hypsochromic to shorter wavelengths) compared to unsubstituted benzofuran. slideshare.net Studies on substituted benzofurans show a marked dependence of the first electronic absorption band on the position of the substituent. researchgate.net Generally, increased conjugation in a molecule leads to a smaller HOMO-LUMO energy gap and thus absorption at longer wavelengths. libretexts.org

The spectrum of this compound is expected to show characteristic absorption bands typical for benzofuran derivatives. researchgate.net For comparison, 2,3-benzofuran exhibits absorption bands around 284-290 nm. researchgate.net The introduction of substituents can shift these bands. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic transitions observed in UV-Vis spectra. researchgate.netmdpi.com

Table 2: Expected Electronic Transitions for this compound
Transition TypeApproximate Wavelength (λmax) Range (nm)Orbitals InvolvedDescription
π→π240-260π → πHigh-energy transition within the benzene portion of the benzofuran ring.
π→π280-310π → πLower-energy transition involving the entire conjugated benzofuran system. This band is sensitive to substitution.
n→π>300 (often weak or overlapped)n → πTransition of a non-bonding electron from the furan oxygen to an anti-bonding π* orbital. Often has low intensity. slideshare.net

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. mdpi.comresearchgate.net

While the specific crystal structure of this compound is not publicly available, analysis of related benzofuran derivatives provides a strong basis for predicting its structural characteristics. researchgate.net For example, a study on 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, which shares the substituted benzofuran core, revealed a planar benzofuran group. researchgate.net It is highly probable that the 5-chlorobenzofuran moiety in the title compound is also essentially planar.

The crystal packing would likely be influenced by intermolecular hydrogen bonds involving the hydroxyl group of the methanol substituent. These hydrogen bonds can form chains or more complex networks, significantly impacting the material's physical properties. mdpi.comresearchgate.net Additionally, π-π stacking interactions between the aromatic benzofuran rings of adjacent molecules may also play a role in the crystal lattice formation. mdpi.com A study of nitrobenzofurazan derivatives showed how hydrogen interactions and π-π stacking can create supramolecular chains and tubes. mdpi.com

The table below presents representative crystallographic data for a related brominated benzofuran derivative to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

Table 3: Representative Crystallographic Data for a Substituted Benzofuran Derivative (1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.289(3)
b (Å)7.868(2)
c (Å)14.814(3)
β (°)108.89(3)
Volume (ų)1687.3(7)
Z (Molecules per unit cell)4

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for analyzing benzofuran derivatives. amanote.combldpharm.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity can be determined by the presence of a single major peak in the chromatogram, and the area of this peak can be used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govjmb.or.kr This method is suitable for volatile and thermally stable compounds. This compound may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability for GC analysis. The gas chromatogram provides separation based on boiling point and polarity, while the mass spectrometer provides mass spectra for each separated component, allowing for positive identification and structural confirmation. researchgate.netnih.gov The retention time in the GC is a characteristic property under specific conditions. researchgate.net

Thin-layer chromatography (TLC) is also a valuable, rapid technique for monitoring the progress of reactions that synthesize these compounds and for preliminary purity checks. frontiersin.org

Table 4: Typical Chromatographic Methods for Analysis of Benzofuran Derivatives
TechniqueStationary PhaseTypical Mobile Phase/Carrier GasDetectionApplication
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradientUV Detector (set at λmax)Purity assessment, isolation, quantification
GC-MSCapillary column (e.g., DB-5MS, nonpolar)HeliumMass Spectrometer (EI)Identification of volatile components, purity analysis, structural elucidation
TLCSilica gel on aluminum platesHexane/Ethyl acetate (B1210297) mixtureUV light (254 nm)Reaction monitoring, rapid purity check

Computational Chemistry and Theoretical Investigations of 5 Chlorobenzofuran 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure of molecules. DFT calculations for (5-Chlorobenzofuran-2-yl)methanol would aim to determine its equilibrium geometry by finding the minimum energy conformation. This process, known as geometry optimization, involves systematically adjusting the atomic coordinates to locate the point on the potential energy surface where the forces on all atoms are zero.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of the results. For a molecule containing a chlorine atom and oxygen atoms with lone pairs, the inclusion of polarization and diffuse functions in the basis set is generally recommended for a more accurate description of the electron density.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-ClData not available
Bond LengthC-O (furan)Data not available
Bond LengthC-O (methanol)Data not available
Bond AngleO-C-C (furan)Data not available
Dihedral AngleC-C-C-O (furan)Data not available
Note: This table is for illustrative purposes. Specific calculated values for this compound are not available in the reviewed literature.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve the accuracy of the calculations.

For this compound, ab initio calculations could be employed to obtain highly accurate electronic energies and to benchmark the results from DFT calculations. While computationally more demanding than DFT, methods like MP2 often provide a better description of electron correlation effects, which can be important for molecules with multiple lone pairs and pi-systems. To date, specific ab initio computational studies focused solely on this compound have not been reported in publicly accessible literature.

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can provide confidence in the proposed structure. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shifts.

For this compound, GIAO calculations, typically performed using DFT, would predict the ¹H and ¹³C chemical shifts. These calculations are usually performed on the optimized geometry of the molecule. The accuracy of the predicted shifts can be improved by considering solvent effects, either implicitly (e.g., using a polarizable continuum model) or explicitly. While experimental NMR data for various benzofuran (B130515) derivatives exist, a direct comparison for this compound with theoretically predicted values is not currently available in the literature.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted Chemical Shift (GIAO)Experimental Chemical Shift
H (hydroxyl)Data not availableData not available
C (carbon-Cl)Data not availableData not available
C (carbon-methanol)Data not availableData not available
Note: This table is for illustrative purposes. Specific calculated and experimental values for this compound are not available in the reviewed literature.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational frequency calculations are instrumental in the analysis of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are typically performed at the DFT level of theory.

For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as the O-H stretch of the methanol (B129727) group, the C-Cl stretch, and the various vibrations of the benzofuran ring system. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. A comparison of the scaled theoretical frequencies with an experimental IR or Raman spectrum would allow for a detailed assignment of the observed absorption bands. However, published studies presenting such a direct comparison for this specific molecule are currently absent from the scientific literature.

Electronic Absorption Spectra Prediction

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for predicting the excitation energies and oscillator strengths of these transitions.

A TD-DFT calculation for this compound would yield the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. This would provide insight into the electronic structure and the nature of the orbitals involved in the absorption of light, such as π-π* and n-π* transitions within the benzofuran system. As with other computational data for this molecule, specific TD-DFT predictions and their comparison with experimental UV-Vis spectra for this compound are not documented in the available literature.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) is a critical tool in computational chemistry for understanding the charge distribution of a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites of a molecule. nih.gov

In an MEP analysis of this compound, the surface would be color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net Neutral regions are generally colored green.

For this compound, the following characteristics would be anticipated on an MEP surface:

Negative Potential: The highest electron density is expected around the oxygen atoms—one in the furan (B31954) ring and the other in the hydroxyl group—making these the primary sites for hydrogen bonding and interactions with electrophiles. nih.gov

Positive Potential: The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, marking it as a key hydrogen bond donor site. bhu.ac.in The hydrogen atoms on the aromatic ring would also show positive potential, though to a lesser extent.

These insights are crucial for predicting how the molecule might interact with biological targets, such as the active site of an enzyme, where electrostatic complementarity is often a key determinant of binding affinity. researchgate.net

Illustrative Data Table: Predicted MEP Surface Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapImplied Reactivity
Hydroxyl OxygenHighly NegativeRedNucleophilic / H-bond Acceptor
Furan OxygenNegativeOrange/YellowNucleophilic / H-bond Acceptor
Hydroxyl HydrogenHighly PositiveBlueElectrophilic / H-bond Donor
Chlorine AtomSlightly Positive (Sigma-hole)Light Blue/GreenHalogen Bonding
Benzene (B151609) RingGenerally Neutral/Slightly NegativeGreen/Yellowπ-stacking interactions

Note: The data in this table is illustrative and based on theoretical principles, as specific published MEP analysis for this compound is unavailable.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy, shape, and distribution of these orbitals are paramount in determining a molecule's electronic properties and its ability to participate in chemical reactions. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In this compound, the HOMO is expected to be predominantly located over the benzofuran ring system, which is rich in π-electrons. This indicates that the molecule can donate electrons in reactions with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the primary electron acceptor. The LUMO is likely distributed across the aromatic system as well, representing the region where the molecule can accept electron density from a nucleophile.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability.

Illustrative Data Table: Predicted FMO Properties for this compound

ParameterPredicted Value (eV)Interpretation
HOMO Energy-6.5Electron-donating capability
LUMO Energy-1.2Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3High chemical stability, low reactivity

Note: The values in this table are hypothetical and for illustrative purposes, as specific FMO calculations for this compound are not publicly available.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, such as in optical switching and frequency conversion. nih.gov The NLO response of a molecule is governed by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of a strong electric field, such as that from a laser.

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the key parameters that define a molecule's NLO properties, including:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A high β value is a prerequisite for a molecule to be a good NLO candidate. nih.gov

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

For a molecule to exhibit significant NLO properties, it often requires a substantial intramolecular charge transfer (ICT) character, typically found in systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge. doi.org In this compound, the benzofuran system provides π-conjugation. The hydroxyl and chloro substituents can influence the charge distribution, but a strong, classic donor-acceptor framework is not immediately apparent, suggesting that its NLO properties might be modest. A detailed computational study would be necessary to quantify its hyperpolarizability values. jksus.orgresearchgate.net

Illustrative Data Table: Hypothetical NLO Properties of this compound

NLO ParameterHypothetical Calculated Value (esu)Significance
Mean Polarizability <α>~5 x 10⁻²⁴Indicates overall electronic deformability
First Hyperpolarizability (β₀)~2 x 10⁻³⁰Predicts second-order NLO response
Second Hyperpolarizability (γ)~1 x 10⁻³⁶Predicts third-order NLO response

Note: These values are purely illustrative to demonstrate the typical scale of NLO parameters. Actual calculated values for this compound are not available in the literature.

Topological Analyses of Electron Density (e.g., ELF, LOL) for Bonding Characteristics

Topological analyses of electron density provide profound insights into the nature of chemical bonding that go beyond simple Lewis structures. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are two such methods that reveal the spatial localization of electrons. jussieu.fryoutube.com

Electron Localization Function (ELF): ELF is a function of spatial coordinates that takes values between 0 and 1. jussieu.fr Regions with high ELF values (close to 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds, lone pairs, and atomic cores. Regions with low ELF values indicate delocalized electrons. researchgate.net An ELF analysis of this compound would visualize the C-C, C-O, C-H, and C-Cl covalent bonds as distinct localization domains. It would also clearly show the lone pair regions on the oxygen and chlorine atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL is based on the kinetic energy density and is used to identify regions of high electron localization. researchgate.net LOL values greater than 0.5 are indicative of localized electrons, effectively mapping out bonding and lone pair regions. nih.gov Comparing ELF and LOL plots can provide a comprehensive picture of the bonding landscape within the molecule.

These analyses are invaluable for understanding the nuances of chemical bonds, including their covalent character and the spatial arrangement of electron pairs, which underpins the molecule's structure and reactivity. rsc.org

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. This compound has a flexible side chain (-CH₂OH), and its orientation relative to the rigid benzofuran ring is critical.

A conformational analysis involves systematically rotating the rotatable bonds—in this case, primarily the C-C bond connecting the hydroxymethyl group to the furan ring—and calculating the potential energy for each conformation. This process generates a potential energy surface or energy landscape, which reveals:

Global Minimum: The most stable, lowest-energy conformation of the molecule.

Local Minima: Other stable, but higher-energy, conformations.

Transition States: The energy barriers that must be overcome for the molecule to convert between different conformations.

The preferred conformation is likely determined by a balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the furan ring's oxygen atom. Identifying the low-energy conformations is essential for molecular docking studies, as it is often the lowest-energy conformer that binds to a biological target.

Molecular Docking Studies and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

While no specific molecular docking studies for this compound are reported, its structure suggests potential interactions with various protein targets. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, often by inhibiting specific enzymes. nih.govnih.gov

A typical molecular docking simulation for this compound would involve:

Target Selection: Choosing a relevant protein target, for example, an enzyme implicated in a disease pathway.

Ligand Preparation: Generating the low-energy 3D conformation of the molecule, as determined by conformational analysis.

Docking Simulation: Using a docking algorithm to place the ligand into the active site of the protein in various possible orientations and conformations.

Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key molecular interactions.

Potential interactions for this compound within an enzyme active site could include:

Hydrogen Bonding: The hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues like serine, threonine, aspartate, or glutamate. nih.gov

Hydrophobic Interactions: The aromatic benzofuran ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The chlorine atom could form a halogen bond with a Lewis basic site, such as a backbone carbonyl oxygen.

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the synthesis of more potent analogues.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The intermolecular interactions of this compound are crucial in determining its solubility, membrane permeability, and binding affinity to biological targets. These interactions are primarily governed by hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding:

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the oxygen atom in the benzofuran ring and the hydroxyl oxygen). This allows it to form hydrogen bonds with water molecules in an aqueous environment, as well as with amino acid residues in the active site of an enzyme. Computational studies on similar molecules, such as sotolon, have demonstrated the significant role of hydrogen bonding in the stabilization of hydrated complexes. nih.gov The formation of an intramolecular hydrogen bond between the hydroxyl group and the furan oxygen is also a possibility that could influence the molecule's conformation and reactivity. Research on other hydroxylated aromatic compounds has shown that intramolecular hydrogen bonding can significantly affect a molecule's properties.

In a study on a methanol solvate of a benzimidazole (B57391) derivative, hydrogen bonding was identified as a key force in forming supramolecular structures. researchgate.net Similarly, theoretical investigations on other small molecules highlight the directional and stabilizing nature of hydrogen bonds in molecular complexes. nih.gov For this compound, the strength and geometry of these hydrogen bonds can be computationally modeled to predict its behavior in different solvent environments and its potential to interact with biological macromolecules.

Hydrophobic Interactions:

The benzofuran core of this compound is inherently hydrophobic. This characteristic is significant for its interaction with nonpolar regions of biological molecules, such as the hydrophobic pockets within enzyme active sites. The chlorine substituent on the benzene ring further enhances the hydrophobicity of that portion of the molecule.

A comprehensive understanding of these interactions can be achieved through computational methods like Density Functional Theory (DFT) and molecular dynamics simulations. These methods can provide insights into the energetics and geometries of the interactions of this compound with surrounding molecules.

Enzyme Inhibition Mechanism Investigations (e.g., Cytochrome P450 inhibition as a biochemical interaction)

Benzofuran derivatives are known to interact with various enzymes, and a particularly important class of enzymes in drug metabolism is the cytochrome P450 (CYP) superfamily. The potential for this compound to act as an enzyme inhibitor, specifically of CYP enzymes, is a key area of theoretical investigation.

Research on structurally related compounds provides a basis for predicting the potential inhibitory activity of this compound. For instance, a study on 1-(benzofuran-2-ylmethyl)imidazoles demonstrated their ability to inhibit aromatase (CYP19A1), a cytochrome P450 enzyme. nih.gov The inhibitory potency of these compounds was found to be influenced by their structural features.

The mechanism of inhibition can be competitive, non-competitive, or irreversible. For many xenobiotics, inhibition of CYP enzymes occurs through direct binding to the active site, thereby preventing the substrate from binding. The binding affinity of this compound to the active site of a specific CYP isoform could be estimated using molecular docking simulations. These simulations would model the interactions between the molecule and the amino acid residues of the enzyme's active site, providing a binding energy value that can be correlated with inhibitory potency.

Furthermore, some compounds can act as mechanism-based inhibitors, where the inhibitor is first metabolized by the enzyme to a reactive intermediate that then covalently binds to and inactivates the enzyme. Given that this compound has a hydroxymethyl group, it could potentially be oxidized by a CYP enzyme, leading to the formation of an aldehyde or carboxylic acid metabolite. Whether such a metabolite could act as a reactive species leading to mechanism-based inhibition would require further detailed computational and experimental studies.

The table below summarizes the inhibitory data for related compounds against cytochrome P450 enzymes, which can serve as a reference for predicting the potential activity of this compound.

Compound/DrugCYP Isoform InhibitedInhibition TypeIC50/Ki ValueReference
1-(Benzofuran-2-ylmethyl)imidazolesAromatase (CYP19A1)CompetitiveVaries with structure nih.gov
LetrozoleCYP2A6, CYP2C19CompetitiveKi = 4.6 µM (CYP2A6), 42.2 µM (CYP2C19) nih.gov

It is important to note that while studies on related compounds provide valuable insights, dedicated computational and experimental investigations on this compound are necessary to definitively determine its intermolecular interaction profile and its specific enzyme inhibition mechanisms and potency.

Applications in Chemical Synthesis and Medicinal Chemistry Research

Utilization as a Key Synthetic Building Block and Intermediate for Complex Molecular Architectures

(5-Chlorobenzofuran-2-yl)methanol is a crucial building block in the synthesis of a variety of complex molecular architectures. The benzofuran (B130515) moiety itself is a significant heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. nih.govnih.gov The presence of the chloro substituent and the hydroxymethyl group on the benzofuran ring provides reactive sites for further chemical modifications, allowing for the construction of elaborate molecular frameworks.

One of the most notable applications of this compound is as a key intermediate in the synthesis of the antidepressant drug Vilazodone. google.comresearchgate.netresearchgate.netgoogle.com The synthesis of Vilazodone involves a multi-step process where the this compound core is modified and eventually linked to a piperazine (B1678402) and an indole (B1671886) moiety. google.comresearchgate.netresearchgate.netgoogle.com This highlights the importance of this building block in accessing complex pharmaceutical agents.

The general reactivity of benzofurans allows for a wide range of synthetic transformations. The heterocyclic ring can undergo various reactions, and the hydroxymethyl group at the 2-position can be easily converted into other functional groups, such as aldehydes, carboxylic acids, or halides, further expanding its synthetic utility.

Scaffold for the Rational Design and Synthesis of Novel Heterocyclic Systems

The benzofuran nucleus, as present in this compound, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.gov Consequently, this compound serves as an excellent starting point for the rational design and synthesis of novel heterocyclic systems with potential therapeutic applications.

Medicinal chemists utilize the this compound scaffold to create libraries of new compounds by introducing different substituents and functional groups. researchgate.net These modifications are guided by structure-activity relationship (SAR) studies to optimize the biological activity of the resulting molecules. For instance, the synthesis of various benzofuran derivatives has been explored to develop new anticancer agents. nih.govnih.govresearchgate.netmdpi.com

The fusion of the benzofuran ring with other heterocyclic systems, such as imidazole (B134444) and quinazolinone, has been investigated to create hybrid molecules with enhanced cytotoxic profiles against cancer cell lines. nih.gov The versatility of the benzofuran scaffold allows for the exploration of a wide chemical space, leading to the discovery of novel compounds with diverse pharmacological properties.

Precursor for Advanced Organic Transformations and Reaction Methodologies

This compound is a valuable precursor for a variety of advanced organic transformations and the development of new reaction methodologies. The hydroxyl group can be activated or transformed to facilitate a range of synthetic operations.

For example, the alcohol functionality can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and amidations. The hydroxyl group can also be converted into a good leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to introduce a wide array of functional groups.

Furthermore, the benzofuran ring itself can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at specific positions on the benzofuran core, leading to the synthesis of highly functionalized and complex molecules. The development of novel synthetic routes to benzofuran heterocycles often involves innovative catalytic strategies. nih.gov

Exploration as a Chemical Probe for Mechanistic Studies in Biochemical Systems

Derivatives of this compound have the potential to be utilized as chemical probes to investigate and understand mechanistic pathways in biochemical systems. A chemical probe is a small molecule that can be used to study the function of a specific protein or enzyme in a biological system.

By designing and synthesizing derivatives of this compound with specific properties, such as fluorescent tags or photoaffinity labels, researchers can track the localization and interactions of these molecules within cells. This can provide valuable insights into the mechanism of action of drugs and the role of specific enzymes or receptors in disease processes.

For instance, benzofuran derivatives have been investigated for their ability to interact with proteins and interfere with processes like amyloid peptide aggregation, which is relevant to neurodegenerative diseases. encyclopedia.pub The ability to synthesize a variety of derivatives from the this compound core allows for the systematic exploration of these interactions and the elucidation of the underlying biochemical mechanisms.

Design and Synthesis of Derivatives for Ligand-Target Interaction Studies

The this compound scaffold is an excellent platform for the design and synthesis of derivatives aimed at studying ligand-target interactions. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting derivatives, researchers can gain a detailed understanding of how a ligand binds to its target protein or enzyme.

Structure-Activity Relationship (SAR) Studies in Ligand Design based on Structural Modifications

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and involve synthesizing a series of related compounds and assessing their biological activity. nih.govmdpi.com The goal is to identify the key structural features that are responsible for the desired pharmacological effect. The this compound core provides a rigid framework upon which various structural modifications can be made to probe these relationships.

For example, in the development of anticancer agents, SAR studies on benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran ring and on any appended side chains can have a significant impact on cytotoxicity. nih.govmdpi.com The presence of halogens, such as the chlorine atom in this compound, has been shown to enhance the anticancer activity of some derivatives, likely due to the formation of halogen bonds with the target protein. nih.gov

The following table summarizes the impact of structural modifications on the anticancer activity of some benzofuran derivatives:

Compound/Modification Effect on Anticancer Activity Reference
N-phenethyl carboxamide derivativeEnhanced antiproliferative activity mdpi.com
Morpholinyl substitution on N-phenethyl ringFurther enhanced antiproliferative activity mdpi.com
Halogen substitution (Cl, Br, F)Significant cytotoxicity nih.govmdpi.com
Bromine at the methyl group at the 3-positionRemarkable cytotoxic activity against leukemia cells mdpi.com
Ester or heterocyclic ring at C-2 positionCrucial for cytotoxic activity nih.gov

Exploration of Benzofuran Derivatives in Enzyme Interaction Profiling

Benzofuran derivatives, many of which can be synthesized from this compound, have been extensively studied for their interactions with various enzymes. This enzyme interaction profiling is crucial for understanding their mechanism of action and for identifying potential therapeutic targets.

For instance, benzofuran derivatives have been investigated as inhibitors of enzymes such as tyrosinase and cholinesterases. mdpi.comnih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. Cholinesterase inhibitors are used in the treatment of Alzheimer's disease.

A study on benzofuran-appended oxadiazole molecules showed that some derivatives exhibited significant tyrosinase inhibitory activity, with one compound being more potent than the standard inhibitor, ascorbic acid. nih.gov Another study on benzofuran derivatives from Cortex Mori Radicis identified several compounds with potent and selective inhibitory activity against butyrylcholinesterase (BChE). mdpi.com

The following table highlights some benzofuran derivatives and their enzyme inhibitory activities:

Derivative Target Enzyme Inhibitory Activity (IC50/Ki) Reference
Furan-oxadiazole derivative 5aTyrosinaseIC50 = 11 ± 0.25 µM nih.gov
Cathafuran C (14)Butyrylcholinesterase (BChE)Ki = 1.7 µM mdpi.com
Moracin N (11)Butyrylcholinesterase (BChE)IC50 = 13.5 µM mdpi.com
Amiloride-benzofuran derivative (5)Urokinase-type Plasminogen Activator (uPA)Ki = 88 nM nih.gov

These studies demonstrate the power of using the benzofuran scaffold to develop potent and selective enzyme inhibitors, further underscoring the importance of this compound as a starting material in medicinal chemistry research.

Future Research Directions and Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. acs.org Future research will likely focus on developing more sustainable and environmentally friendly methods for the preparation of (5-Chlorobenzofuran-2-yl)methanol. This includes the use of renewable starting materials, greener solvents like water or deep eutectic solvents, and catalyst systems with lower environmental impact. acs.org

Catalyst-free reaction conditions, such as those explored for other benzofuran (B130515) derivatives, present a promising avenue. For instance, cascade reactions between readily available starting materials like nitroepoxides and salicylaldehydes have been shown to produce benzofurans without the need for a catalyst. acs.org Exploring similar catalyst-free approaches for the synthesis of this compound could significantly reduce waste and energy consumption.

Furthermore, the use of transition-metal catalysts, while effective, often involves expensive and toxic metals like palladium. nih.gov Future research could focus on replacing these with more abundant and less toxic alternatives, such as copper or iron, which have already shown promise in the synthesis of other benzofuran derivatives. acs.orgmdpi.com The development of reusable catalyst systems would also contribute to the sustainability of the synthetic process. organic-chemistry.org

Green Chemistry ApproachPotential Application to this compound Synthesis
Use of Greener Solvents Replacing traditional organic solvents with water or deep eutectic solvents. acs.org
Catalyst-Free Reactions Investigating cascade reactions or other catalyst-free methods to form the benzofuran ring. acs.org
Earth-Abundant Metal Catalysts Employing catalysts based on iron or copper instead of precious metals like palladium. acs.orgmdpi.com
Reusable Catalysts Developing heterogeneous or otherwise recoverable catalyst systems to minimize waste. organic-chemistry.org

Exploration of Novel Reactivity Pathways for Diversification

The this compound scaffold possesses several reactive sites that can be exploited for chemical diversification. The hydroxyl group of the methanol (B129727) substituent, the chlorine atom on the benzene (B151609) ring, and the benzofuran ring itself are all amenable to further chemical modification. Future research will undoubtedly explore novel reactions to create a diverse library of derivatives with potentially enhanced biological activities.

One area of exploration could be the functionalization of the C-H bonds of the benzofuran ring, a strategy that has gained traction in recent years for its efficiency. mdpi.com This approach allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Additionally, the development of new coupling reactions, such as those mediated by palladium, can be used to introduce a wide range of substituents at various positions on the benzofuran core. nih.gov

The synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, or piperazines, represents another promising direction. nih.gov This molecular hybridization approach can lead to synergistic effects and the development of compounds with dual or multiple modes of action.

Integration of Machine Learning and Artificial Intelligence in Design and Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. In the context of this compound, these computational tools can be employed to accelerate the design and discovery of new derivatives with desired properties.

ML models can be trained on existing data for benzofuran derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. This can help prioritize synthetic efforts and focus on molecules with the highest probability of success. AI algorithms can also be used for de novo drug design, generating entirely new molecular structures based on a set of desired parameters. The use of ML in designing novel antifungal agents based on the benzofuran scaffold has already been reported, showcasing the potential of this approach. mdpi.com

Advanced Computational Modeling for Predictive Relationships

Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the relationship between the chemical structure of a molecule and its biological activity or physical properties. nih.govnih.gov

Future research on this compound will likely involve the development of robust QSAR models to predict the activity of its derivatives. mdpi.com These models can identify key molecular descriptors that are correlated with a specific biological effect, providing insights for the rational design of more potent and selective compounds. nih.gov Molecular docking simulations can be used to predict the binding mode of these derivatives to their biological targets, helping to elucidate their mechanism of action at the molecular level. nih.govnih.gov

Computational TechniqueApplication in this compound Research
Machine Learning (ML) Predicting biological activity of new derivatives; de novo design of novel compounds. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict activity based on chemical structure. nih.govnih.govmdpi.com
Molecular Docking Simulating the binding of derivatives to biological targets to understand their mechanism of action. nih.govnih.gov

Synergistic Approaches Combining Synthetic Chemistry with Biophysical and Biochemical Research

A holistic understanding of the potential of this compound and its derivatives can only be achieved through a synergistic approach that combines synthetic chemistry with biophysical and biochemical research methodologies. While synthetic chemists can create a diverse range of new molecules, biophysical and biochemical studies are essential to characterize their interactions with biological systems. nih.gov

Future research should focus on the detailed biological evaluation of newly synthesized derivatives. nih.gov This includes not only assessing their primary biological activity but also investigating their mechanism of action, target engagement, and potential off-target effects. Techniques such as X-ray crystallography of ligand-protein complexes can provide detailed structural information about how these compounds bind to their targets, guiding further optimization. The integration of these disciplines will be crucial for translating the potential of the this compound scaffold into tangible applications.

Q & A

Q. What are the common synthetic routes for preparing (5-Chlorobenzofuran-2-yl)methanol, and how do reaction conditions influence yield?

this compound is typically synthesized via functionalization of the benzofuran core. A representative method involves alkylation or substitution reactions, such as reacting 5-chlorobenzofuran-2-carbaldehyde with reducing agents like sodium borohydride (NaBH₄) in methanol or ethanol under reflux . Another route involves nucleophilic substitution using bromomethyl intermediates followed by hydrolysis. For example, reacting 5-chloro-2-(bromomethyl)benzofuran with aqueous NaOH yields the methanol derivative .

  • Key factors : Solvent polarity (e.g., THF vs. dichloromethane), temperature control (reflux vs. room temperature), and catalyst selection (e.g., tetra-nn-butylammonium bromide for phase-transfer catalysis) significantly affect yields. Reported yields range from 72% to 77% depending on purification methods (e.g., column chromatography vs. crystallization) .

Q. How is this compound characterized analytically, and what spectral data are critical for confirmation?

Routine characterization includes:

  • NMR Spectroscopy : 1^1H NMR peaks for the methanol group (-CH2_2OH) appear at δ ~4.6–4.8 ppm (singlet), while aromatic protons in the benzofuran ring resonate between δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]+^+ for C9_9H7_7ClO2_2 is expected at m/zm/z 182.03. Fragmentation patterns should confirm loss of -CH2_2OH (18 Da) .
  • Elemental Analysis : Calculated percentages (e.g., C: 59.20%, H: 3.87%, Cl: 19.45%) must align with experimental values within ±0.3% .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a versatile intermediate:

  • Antimicrobial Agents : The chlorobenzofuran scaffold is modified to enhance bacterial membrane penetration. For instance, coupling with sulfonyl groups or heterocycles (e.g., pyridines) improves activity against Gram-positive pathogens .
  • Anti-inflammatory Derivatives : Esterification of the methanol group with carboxylic acids (e.g., ibuprofen) has been explored to target COX-2 enzymes .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity, and what are the trade-offs?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) at the 4-position of the benzofuran ring enhances electrophilic reactivity but may reduce solubility. Conversely, methoxy groups (-OCH3_3) improve solubility but decrease metabolic stability .
  • Hybrid Molecules : Conjugation with known pharmacophores (e.g., chalcones or triazoles) via the methanol group can synergize mechanisms of action. For example, a chalcone-benzofuran hybrid exhibited dual inhibition of α-glucosidase and free radicals .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

  • Contradiction : Discrepancies in yield (72% vs. 77%) for similar alkylation reactions .
  • Resolution : Optimize reaction time (4–6 hours vs. overnight) and solvent purity. Anhydrous THF improves reproducibility by minimizing side reactions with moisture .
  • Validation : Use 1^1H NMR to monitor reaction progress and GC-MS to identify byproducts (e.g., di-alkylated species).

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

  • DFT Calculations : Predict regioselectivity in electrophilic substitution reactions. For example, Fukui indices indicate higher reactivity at the 6-position of the benzofuran ring compared to the 4-position .
  • Molecular Docking : Screen derivatives against target proteins (e.g., SARS-CoV-2 Mpro^\text{pro}) to prioritize synthesis. The methanol group’s hydrogen-bonding capacity is critical for binding affinity .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound is a suspected irritant .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers for incineration .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading.
  • Analytical Cross-Validation : Correlate HPLC purity (>95%) with NMR integration ratios to ensure batch consistency.
  • Data Reproducibility : Report detailed reaction conditions (e.g., stir rate, humidity control) in supplementary materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.